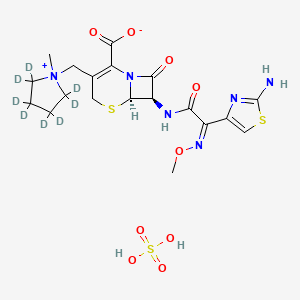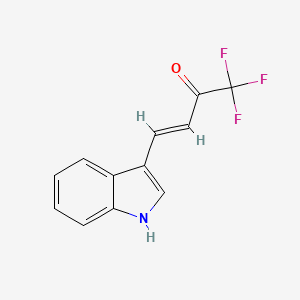
2,2',3,3',4,6,6'-Hepta-O-pivaloyl-α,α'-trehalose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose is a chemically modified derivative of α,α’-trehalose, a disaccharide composed of two glucose molecules linked by an α,α’-1,1-glycosidic bond. This compound is characterized by the presence of seven pivaloyl groups, which are esterified to the hydroxyl groups of the trehalose molecule. The pivaloyl groups enhance the compound’s stability and lipophilicity, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose typically involves the esterification of α,α’-trehalose with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The general reaction scheme is as follows:
- Dissolve α,α’-trehalose in anhydrous pyridine.
- Add pivaloyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction by adding water and extract the product with an organic solvent such as dichloromethane.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure consistent product quality. The purification steps may include large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose can undergo various chemical reactions, including:
Hydrolysis: The pivaloyl groups can be hydrolyzed under acidic or basic conditions to yield α,α’-trehalose.
Reduction: The compound can be reduced to remove the pivaloyl groups, although this is less common.
Substitution: The pivaloyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used, although this is less common.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Hydrolysis: α,α’-trehalose and pivalic acid.
Reduction: α,α’-trehalose.
Substitution: Various acylated derivatives of α,α’-trehalose.
Scientific Research Applications
2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose has several scientific research applications, including:
Chemistry: Used as a protected intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Employed in studies of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its enhanced stability and lipophilicity.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose is primarily related to its ability to interact with biological molecules through its pivaloyl groups. These groups can enhance the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit certain glycosidases by binding to their active sites.
Protein Stabilization: The pivaloyl groups can interact with hydrophobic regions of proteins, stabilizing their structure.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,6,6’-Hepta-O-acetyl-α,α’-trehalose: Similar structure but with acetyl groups instead of pivaloyl groups.
2,2’,3,3’,4,6,6’-Hepta-O-benzoyl-α,α’-trehalose: Similar structure but with benzoyl groups instead of pivaloyl groups.
Uniqueness
2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose is unique due to its pivaloyl groups, which provide enhanced stability and lipophilicity compared to other acylated derivatives. This makes it particularly useful in applications requiring stable and lipophilic carbohydrate derivatives.
Properties
CAS No. |
129727-79-3 |
|---|---|
Molecular Formula |
C₄₇H₇₈O₁₈ |
Molecular Weight |
931.11 |
Synonyms |
2,3,4,6-Tetrakis-O-(2,2-dimethyl-1-oxopropyl)-α-D-glucopyranosyl 2,3,6-Tris(2,2-dimethylpropanoate) α-D-Glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











